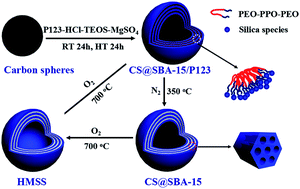A triblock-copolymer-templating route to carbon spheres@SBA-15 large mesopore core–shell and hollow structures†
RSC Advances Pub Date: 2014-09-16 DOI: 10.1039/C4RA08850F
Abstract
The fabrication of mesoporous core–shell and hollow spheres with ordered mesostructures and tunable large pore sizes is highly desirable for fundamental research and practical applications. A direct triblock-copolymer-templating coating approach has been provided for the synthesis of carbon sphere@mesoporous silica core–shell (CS@SBA-15) and hollow structures in an acidic medium at room temperature. These CS@SBA-15 core–shell structures possess large mesopores (6.3–8.4 nm), high surface areas (318.1–438.4 m2 g−1) and large pore volumes (0.31–0.36 cm3 g−1). The corresponding hollow mesoporous silica spheres (HMSS) with controllable mesopores (6.0–8.2 nm), high surface areas (239.9–326.5 m2 g−1) and pore volumes (0.37–0.62 cm3 g−1) can be obtained after the removal of the carbon sphere cores through calcination at 700 °C in air. The current research results provide an effective methodology for the synthesis of other mesoporous silica core–shell structures with large pore sizes and multilayer core–shells, and even nanorattle structures.

Recommended Literature
- [1] Modern approaches to studying gas adsorption in nanoporous carbons
- [2] Breaking the symmetry of nanosphere lithography with anisotropic plasma etching induced by temperature gradients†
- [3] Double stranded interwound infinite linear silver coordination networkDedicated to G. Ourisson on the occasion of his 75 birthday.
- [4] A non-enzymatic sensor for hydrogen peroxide based on polyaniline, multiwalled carbon nanotubes and gold nanoparticles modified Au electrode
- [5] Manipulation of the halloysite clay nanotube lumen for environmental remediation: a review
- [6] Orientational relaxation in molecular solids with translation rotation coupling
- [7] Electrochemically initiated formation of sulfonyl radicals: synthesis of oxindoles via difunctionalization of acrylamides mediated by bromide ion†
- [8] Bacteriological, physiological, etc.
- [9] Surface decoration of WO3 architectures with Fe2O3 nanoparticles for visible-light-driven photocatalysis
- [10] Elucidating the mechanisms underlying PCBM enhancement of CH3NH3PbI3 perovskite solar cells using GIXRD and XAFS†










